

[18F]GE-180 as a third-generation TSPO ligand

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Compound of Interest				
Compound Name:	TSPO ligand-3			
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An In-depth Technical Guide to [18F]GE-180: A Third-Generation TSPO Ligand

Introduction

The 18-kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a five-transmembrane domain protein located primarily on the outer mitochondrial membrane.[1] Its expression is significantly upregulated in activated microglia and other immune cells in response to inflammation and neuronal injury, making it a key biomarker for neuroinflammation.[1][2] Positron Emission Tomography (PET) imaging using radiolabeled ligands that target TSPO provides a non-invasive method to detect, quantify, and monitor neuroinflammatory processes in vivo.[1][3]

The first-generation TSPO ligand, --INVALID-LINK---PK11195, was limited by a low signal-to-background ratio and the short half-life of Carbon-11. This prompted the development of second and third-generation ligands with improved pharmacokinetics and labeling with Fluorine-18, which has a more convenient half-life of approximately 110 minutes. [18F]GE-180 (Flutriciclamide) is a novel, third-generation TSPO radioligand that has shown considerable promise in preclinical models, demonstrating higher specific signals in affected brain regions and lower non-specific binding compared to earlier generations. This guide provides a comprehensive technical overview of [18F]GE-180, including its properties, experimental protocols, quantitative data, and the signaling pathways associated with its target.

Core Properties of [18F]GE-180

[18F]GE-180 is the S-enantiomer of N,N-diethyl-9-(2-[18F]fluoroethyl)-5-methoxy-2,3,4,9-tetrahydro-1H-carbazole-4-carboxamide. It binds with high affinity to TSPO. Preclinical studies



in rodent models of stroke and neuroinflammation have consistently demonstrated its superiority over --INVALID-LINK---PK11195, showing a higher binding potential and signal-to-background ratio. However, first-in-human studies revealed that [18F]GE-180 has unexpectedly low passage across the human blood-brain barrier (BBB), resulting in low brain uptake and a low total volume of distribution (VT) in healthy individuals. Despite this, the tracer has proven effective in visualizing pathology in diseases where the BBB is compromised or where TSPO expression is markedly high, such as in multiple sclerosis and glioblastoma.

A significant factor in TSPO ligand binding is the rs6971 single nucleotide polymorphism in the TSPO gene, which results in different binding affinities. Individuals can be classified as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). While this polymorphism significantly affects many second-generation tracers, some studies suggest [18F]GE-180 shows no significant difference in binding between HABs and MABs in vivo, a point of ongoing investigation.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for [18F]GE-180 from preclinical and clinical studies.

Table 1: Radiosynthesis and Physicochemical Properties



Parameter	Value	Reference
Chemical Name	(S)-N,N-diethyl-9-(2- [¹⁸ F]fluoroethyl)-5-methoxy- 2,3,4,9-tetrahydro-1H- carbazole-4-carboxamide	
Binding Affinity (Ki)	0.87 nM	_
Radiochemical Yield	42% ± 5%	_
Radiochemical Purity	≥ 97%	_
Specific Activity	517 ± 54 GBq/µmol	
Plasma Protein Binding (Human)	~97.4%	_
Plasma-to-Whole-Blood Ratio (Human)	1.59 ± 0.10	

Table 2: Pharmacokinetic and Imaging Parameters (Human Studies)



Parameter	Brain Region/Condition	Value	Reference
Total Volume of Distribution (VT)	Whole Brain (Healthy Controls)	~0.15 - 0.29 mL/cm ³	
Thalamus (Healthy Controls)	0.38 mL/cm ³		_
Striatum (Healthy Controls)	0.16 mL/cm ³		
Blood-Brain Barrier Extraction (K1)	Healthy Controls	~0.01 mL/cm³ min ⁻¹	
Parent Fraction in Plasma (85 min p.i.)	Healthy Controls	0.80 ± 0.08	
Peak Standardized Uptake Value (SUV)	Thalamus (MS Patients)	1.24 ± 0.4	
White Matter (MS Patients)	0.88 ± 0.3		
SUV Ratio (SUVR) (60-90 min p.i.)	Multiple Sclerosis Lesions	1.3 - 3.2	
Tumor-to-Background Ratio (TBRmax)	Glioblastoma	6.61 (median)	

Table 3: Preclinical Data (Rodent Models)



Parameter	Model	Value	Reference
Binding Potential (BPin vivo)	LPS-induced Neuroinflammation	0.92 ± 0.07	
Uptake (% Injected Dose/gram)	Cortex (Alzheimer's Model)	2.56 ± 0.12	
Hippocampus (Alzheimer's Model)	2.45 ± 0.10		
Specific Binding (Brain)	Blocking Study	~36%	
Specific Binding (Myocardium)	Blocking Study	~80%	

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and interpretation of results. Below are summaries of key experimental protocols for [18F]GE-180.

Radiosynthesis of [18F]GE-180

The radiosynthesis is typically an automated process involving a nucleophilic substitution reaction.

- [18F]Fluoride Production: [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron using enriched [18O]water.
- Fluorination: The [18F]fluoride is trapped and activated. It then reacts with the mesylate precursor of the S-enantiomer of GE-180.
- Purification: The crude product is purified using solid-phase extraction (SPE) cartridges.
- Formulation: The final product, [18F]GE-180, is formulated in a sterile buffer solution (e.g., phosphate-buffered saline with ~10% ethanol) for injection.







 Quality Control: The final product undergoes quality control tests for radiochemical purity, specific activity, and sterility according to pharmacopoeia standards. The entire automated synthesis typically takes around 45 minutes.



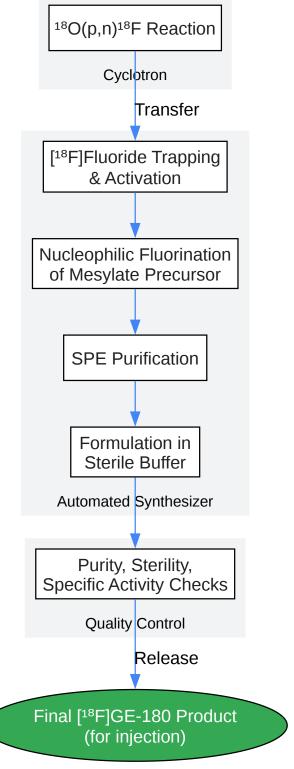


Diagram 1: [18F]GE-180 Radiosynthesis Workflow

Diagram 1: [18F]GE-180 Radiosynthesis Workflow



Preclinical PET Imaging Protocol (Mouse Model)

This protocol is typical for studies involving mouse models of neurological disease.

- Animal Preparation: Mice are anesthetized (e.g., with isoflurane) to prevent movement during the scan.
- Tracer Injection: A bolus of [18F]GE-180 (typically 10-15 MBq) is injected intravenously via the tail vein.
- PET Acquisition: Dynamic imaging is often performed for 60-90 minutes, or a static scan is acquired at a late time point (e.g., 60-90 minutes post-injection). The acquisition is performed on a dedicated small-animal PET scanner.
- Anatomical Imaging: A CT or MRI scan is performed for attenuation correction and anatomical co-registration.
- Data Analysis: Time-activity curves (TACs) are generated for regions of interest (ROIs).
 Quantification can be done by calculating the percentage of injected dose per gram (%ID/g) or by using reference tissue models to generate tumor-to-background or ipsilateral-to-contralateral ratios.
- Validation (Optional): Post-imaging, brains can be harvested for ex vivo autoradiography and immunohistochemistry to validate the in vivo PET signal with tissue-level TSPO expression.



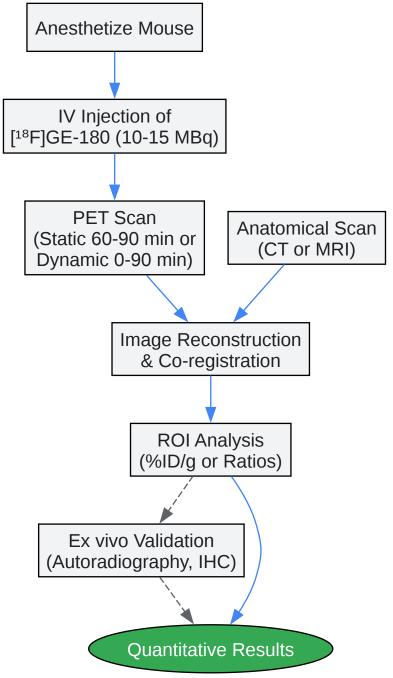


Diagram 2: Preclinical [18F]GE-180 PET Workflow

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Clinical PET Imaging Protocol (Human Subjects)

This protocol outlines the gold-standard method for quantitative human brain imaging with [18F]GE-180.

Foundational & Exploratory





- Subject Preparation: Subjects are positioned in the PET/CT scanner. An arterial line is placed for blood sampling.
- Anatomical Scan: A low-dose CT scan is acquired for attenuation correction and localization.
- Tracer Injection and Dynamic Scan: A bolus injection of [18F]GE-180 (typically 170-190 MBq) is administered simultaneously with the start of a dynamic list-mode emission scan, often lasting 90 minutes.
- Arterial Blood Sampling: Timed arterial blood samples are drawn throughout the scan to measure whole-blood and plasma radioactivity and to determine the fraction of unchanged parent radiotracer (metabolite analysis).
- Data Analysis:
 - Input Function: A metabolite-corrected arterial plasma input function is generated.
 - Kinetic Modeling: Time-activity curves from brain ROIs are fitted using kinetic models. The
 two-tissue compartment model (2TCM) is often the best fit for [18F]GE-180 data, yielding
 parameters like the total volume of distribution (VT).
 - Simplified Methods: For clinical routine, simplified quantification using the Standardized Uptake Value Ratio (SUVR) from a static scan (e.g., 60-90 minutes p.i.) has been shown to correlate well with VT from dynamic modeling. This requires defining a pseudoreference region.



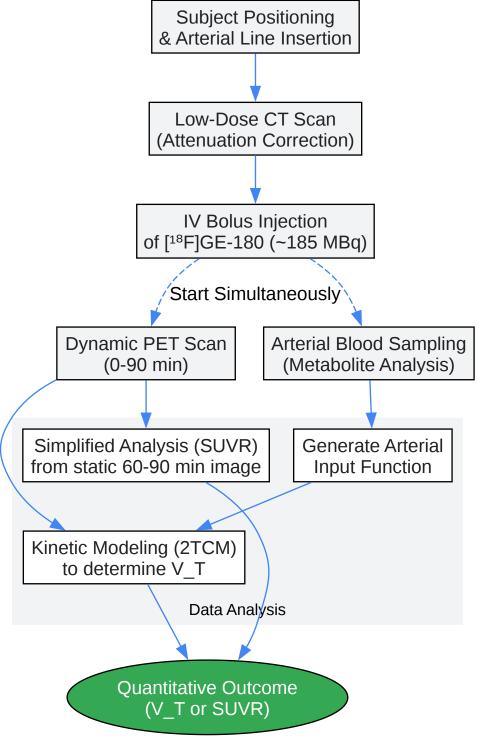


Diagram 3: Clinical [18F]GE-180 PET Workflow

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TSPO Signaling Pathways

While TSPO is widely used as an imaging biomarker, its precise biological functions and signaling mechanisms are still under investigation and subject to debate. TSPO is involved in numerous cellular processes, including cholesterol transport for steroidogenesis, regulation of mitochondrial respiration, apoptosis, and modulation of the immune response.

In the context of neuroinflammation, TSPO expression is a hallmark of microglial activation. The activation pathways interact with downstream inflammatory effectors. Key interacting partners and pathways include:

- Voltage-Dependent Anion Channel (VDAC): TSPO forms a complex with VDAC at the outer mitochondrial membrane. This interaction is thought to be crucial for transporting molecules, including cholesterol, into the mitochondria and may influence the mitochondrial permeability transition pore (mPTP).
- NLRP3 Inflammasome: TSPO activation has been shown to inhibit the assembly and activation of the NLRP3 inflammasome complex, leading to reduced secretion of proinflammatory cytokines like IL-1β and IL-18.
- Reactive Oxygen Species (ROS): As a mitochondrial protein, TSPO interacts with and modulates the production of ROS, which are key signaling molecules in the inflammatory response of microglia.
- Transcriptional Pathways: TSPO expression itself is driven by key inflammatory transcription factors, including STAT3 and c-Jun, through the MAPK and PKCs signal transduction pathways. It also appears to influence NF-kB signaling.



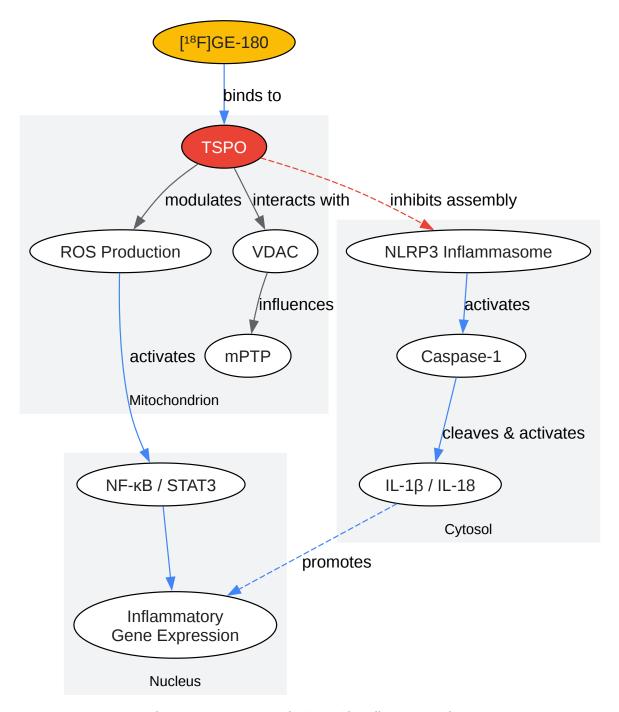


Diagram 4: Conceptual TSPO Signaling Interactions

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Conclusion

[18F]GE-180 is a high-affinity, third-generation TSPO PET ligand that has proven to be a sensitive tool for imaging neuroinflammation in a wide range of preclinical models. It offers distinct advantages over earlier generation tracers, including a higher signal-to-background ratio in rodents and the convenience of an ¹⁸F label. However, its translation to the human brain has been challenging due to very low BBB penetration, which results in a low overall signal. This limits its utility for detecting subtle inflammatory changes in the human brain but does not preclude its use in pathologies with significant TSPO upregulation and/or BBB disruption, such as glioblastoma and active multiple sclerosis, where it can provide high-contrast images. The development of robust and simplified quantification protocols allows for its application in clinical research settings. Future research will continue to clarify the contexts in which [¹⁸F]GE-180 provides the most valuable insights into the complex role of neuroinflammation in disease.

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